Diallyl carbonate (DAC) is a bifunctional organic compound characterized by a reactive carbonate core flanked by two polymerizable terminal allyl groups [1]. In industrial procurement, DAC is highly valued not as a bulk solvent, but as a specialized reactive intermediate and functional additive. Its dual unsaturation allows it to undergo free-radical or in-situ polymerization to form highly cross-linked thermosets and solid polymer electrolytes [2]. Simultaneously, its carbonate linkage makes it a highly efficient, atom-economical allylation reagent in transition-metal catalysis. Unlike saturated dialkyl carbonates, DAC's specific molecular architecture enables it to actively participate in Solid Electrolyte Interphase (SEI) formation in lithium-ion batteries and scavenge detrimental byproducts like hydrofluoric acid (HF) [3].
Substituting Diallyl carbonate with common saturated carbonates (such as Dimethyl carbonate or Diethyl carbonate) in battery applications results in critical failure at the electrode interface; saturated carbonates lack the polymerizable C=C bonds required to form a robust, cross-linked Solid Electrolyte Interphase (SEI) on high-expansion silicon anodes, and they cannot scavenge trace water or hydrofluoric acid (HF), leading to rapid capacity fade and severe battery flatulence [1]. In chemical synthesis, replacing DAC with traditional allylation agents like Allyl chloride or Allyl acetate introduces severe process limitations. Allyl chloride generates stoichiometric amounts of corrosive chloride waste and fails to functionalize aliphatic hydroxyl groups in complex biopolymers, while Allyl acetate generates stoichiometric acetic acid, which can degrade pH-sensitive pharmaceutical intermediates[2] [3]. DAC avoids these failures by acting as a green allyl donor that decomposes cleanly into CO2 and allyl alcohol.
In the structural modification of complex biopolymers such as organosolv lignin, DAC acts as a highly efficient allylation reagent. When used with a base catalyst (e.g., TBAB), DAC achieves up to 90% conversion of both aromatic and aliphatic hydroxyl groups into allyl ethers or carbonates [1]. In contrast, the traditional reagent allyl chloride selectively reacts only with phenolic OH groups, leaving aliphatic OH groups unmodified and generating stoichiometric chloride waste. This dual-reactivity profile makes DAC quantitatively superior for maximizing cross-linkable sites.
| Evidence Dimension | Hydroxyl group conversion scope |
| Target Compound Data | ~90% conversion of both aliphatic and phenolic OH groups |
| Comparator Or Baseline | Allyl chloride (selectively converts only phenolic OH groups) |
| Quantified Difference | Broader functionalization scope (aliphatic + phenolic) and elimination of stoichiometric chloride waste |
| Conditions | Base-catalyzed solvent-free allylation of organosolv lignin |
Procurement of DAC enables higher-density cross-linking in bio-based thermosets while eliminating the regulatory and equipment-corrosion burdens of halogenated waste streams.
When formulated at 0.1-10 wt% in non-aqueous battery electrolytes, the C=C double bonds in DAC actively consume trace water and hydrofluoric acid (HF) [1]. Standard saturated carbonate solvents like Dimethyl carbonate (DMC) are chemically inert to HF and water, which leads to the continuous degradation of the Solid Electrolyte Interphase (SEI) and severe internal gas generation (flatulence). DAC polymerizes to form a stable SEI that physically inhibits parasitic reactions between the Li-Si alloy and the organic solvent.
| Evidence Dimension | HF/water scavenging and SEI stabilization |
| Target Compound Data | Active consumption of HF/H2O via allyl C=C bonds, reducing gas generation |
| Comparator Or Baseline | Saturated carbonates like Dimethyl carbonate (DMC) (inert to HF/H2O) |
| Quantified Difference | Prevention of HF-induced SEI degradation and elimination of battery flatulence |
| Conditions | Silicon negative electrode lithium-ion battery electrolyte containing 0.1-10 wt% additive |
Battery manufacturers must select DAC over standard carbonates to prevent cell swelling and prolong the cycle life of high-capacity silicon anodes.
DAC can be co-polymerized (e.g., with vinylene carbonate) to form a robust solid polycarbonate electrolyte matrix. Unlike traditional liquid carbonate electrolytes that undergo oxidative decomposition at approximately 4.3 V, DAC-derived solid polymer electrolytes exhibit significantly enhanced anodic stability. When integrated with cationic covalent organic frameworks, the resulting DAC-based solid electrolyte supports high-voltage operations up to 5.2 V vs. Li+/Li [1].
| Evidence Dimension | Electrochemical stability window |
| Target Compound Data | Stable up to 5.2 V vs. Li+/Li (as an in-situ polymerized matrix) |
| Comparator Or Baseline | Conventional liquid carbonate electrolytes (decompose at ~4.3 V) |
| Quantified Difference | ~0.9 V extension in anodic stability window |
| Conditions | Solid polymer electrolyte in Li|SPE|LiCoO2 cells |
This property is essential for developers of next-generation 5V-class solid-state lithium metal batteries requiring highly oxidation-resistant polymer scaffolds.
In transition-metal catalyzed nucleophilic allylation, DAC acts as a superior allyl donor by releasing carbon dioxide and allyl alcohol as its primary byproducts [1]. This fundamentally alters the reaction environment compared to allyl acetate, which generates stoichiometric amounts of acetic acid. The use of DAC prevents the acidic pH drop associated with allyl acetate, thereby protecting acid-sensitive substrates without requiring the addition of stoichiometric bases.
| Evidence Dimension | Reaction byproduct acidity |
| Target Compound Data | Generates neutral/volatile byproducts (CO2, allyl alcohol) |
| Comparator Or Baseline | Allyl acetate (generates stoichiometric acetic acid) |
| Quantified Difference | Elimination of acidic byproducts and associated pH drop |
| Conditions | Transition-metal catalyzed nucleophilic allylation of aldehydes/nucleophiles |
Reduces the need for stoichiometric bases and protects acid-sensitive functional groups during the synthesis of complex pharmaceutical intermediates.
DAC is the right choice as a functional electrolyte additive (typically 0.1-10 wt%) in advanced lithium-ion cells utilizing high-expansion silicon anodes. Its ability to actively scavenge trace HF and water via its allyl double bonds prevents SEI degradation and mitigates internal cell flatulence, directly extending cycle life compared to standard saturated carbonate solvents [1].
For developers of next-generation solid-state batteries, DAC serves as a critical in-situ polymerizable monomer. When co-polymerized with other carbonates, it creates a high-modulus solid polycarbonate scaffold capable of withstanding oxidative potentials up to 5.2 V, far exceeding the ~4.3 V limit of conventional liquid electrolytes [2].
In the production of sustainable polymers, DAC is utilized as a high-efficiency allylation reagent for lignin and other biopolymers. It enables >90% functionalization of both aliphatic and phenolic hydroxyl groups for downstream thiol-ene cross-linking, providing a vastly superior, chloride-free alternative to traditional allyl chloride [3].
DAC is ideal for Tsuji-Trost and nucleophilic allylation reactions involving acid-sensitive pharmaceutical intermediates. Because it decomposes into CO2 and allyl alcohol, it avoids the stoichiometric generation of acetic acid seen with allyl acetate, eliminating the need for heavy base neutralization steps and improving overall atom economy [4].
Flammable;Irritant